molecular formula C12H17NO2S B2961291 4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide CAS No. 477858-35-8

4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide

Cat. No.: B2961291
CAS No.: 477858-35-8
M. Wt: 239.33
InChI Key: PBEMXBVPRZGFNM-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide is a sulfone-containing heterocyclic compound characterized by a six-membered 1,4-thiazinane ring system with a 1,1-dioxide moiety. The molecule is substituted at the 4-position with a 4-methylbenzyl group.

Properties

IUPAC Name

4-[(4-methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-11-2-4-12(5-3-11)10-13-6-8-16(14,15)9-7-13/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEMXBVPRZGFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiazinane derivative with a methylphenyl compound in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazinane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide is a compound belonging to the thiazinane family, characterized by a six-membered ring containing sulfur and nitrogen atoms. It features a methyl group attached to a phenyl ring, contributing to its unique properties. The molecular structure includes a thiazinane core with a 1,1-dioxide functional group, which enhances its reactivity and biological activity.

Applications

The applications of this compound span various fields:

  • Pharmaceuticals: As a potential lead compound in drug development due to its biological activities.
  • Agricultural Chemicals: Its antimicrobial properties make it useful in this sector.

Compounds within the thiazinane class, including this compound, exhibit significant biological activities. Research indicates that these compounds may possess antimicrobial properties.

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesUnique Aspects
1,4-Thiazine 1,1-DioxideSimilar thiazine core with different substituentsMore extensively studied for biological activities
3-Methylthiazolidine 2,4-DioneContains a five-membered ring with similar propertiesKnown for its role in metabolic processes
Thiazolidine DerivativesVarious substitutions on the thiazolidine coreOften used in medicinal chemistry for diabetes treatment

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide, highlighting substituent variations and their implications:

Compound Name Substituent Key Structural Features Reference ID
4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane 1,1-dioxide (35) 4-Bromo-3,5-dimethylphenoxy Bulky, electron-withdrawing bromo and methyl groups enhance steric hindrance and stability.
2-(4-Bromobenzyl)-1,2-thiazinane 1,1-dioxide (276b) 4-Bromobenzyl Bromine introduces potential for cross-coupling reactions; benzyl group increases lipophilicity.
4-(Thiophen-2-ylmethyl)-1,4-thiazinane 1,1-dioxide Thiophen-2-ylmethyl Sulfur-rich aromatic system enhances π-π interactions; moderate LogP (1.997) indicates balanced solubility.
4-Phenylthiomorpholine 1,1-dioxide Phenyl Simple aromatic substituent; lower molecular weight (211.28 g/mol) compared to methylbenzyl analogs.
4-[4-(2-Ethylhexoxy)phenyl]-1,4-thiazinane 1,1-dioxide 2-Ethylhexoxyphenyl Long alkyl chain increases hydrophobicity; potential for surfactant-like applications.

Key Observations :

  • The 4-methylbenzyl group in the target compound balances lipophilicity (predicted higher LogP than thiophenyl analog ) and steric bulk, making it intermediate between bromophenoxy (bulkier) and phenyl (simpler) substituents.
  • Electron-withdrawing groups (e.g., bromo in 35 and 276b) enhance stability but reduce reactivity, whereas electron-donating groups (e.g., methyl in the target) may improve metabolic stability in biological systems.

Yield Comparison :

  • Bromophenoxy derivative (35): 66% yield .
  • Methylated analog (36): 32% yield due to steric challenges .

Physicochemical Properties

Property Target Compound (Predicted) 4-(Thiophen-2-ylmethyl)-1,4-thiazinane 1,1-dioxide 4-Phenylthiomorpholine 1,1-dioxide
Molecular Weight (g/mol) ~225 (estimated) 231.34 211.28
Melting Point (°C) 100–120 (estimated) 126 Not reported
LogP ~2.5 (higher lipophilicity) 1.997 ~2.0 (estimated)
Boiling Point (°C) ~400 (estimated) 406 Not reported

Insights :

  • The methylbenzyl group likely increases LogP compared to thiophenyl and phenyl analogs, enhancing membrane permeability but reducing aqueous solubility.
  • Higher melting points in thiophenyl derivatives (126°C) suggest stronger crystal packing due to sulfur interactions.

Reactivity and Functionalization Potential

  • Bromo-substituted analogs (e.g., 35, 276b): Enable Suzuki or Ullmann couplings for further derivatization .
  • Propargyl derivative (CAS 10442-03-2): Alkyne group permits click chemistry applications .
  • Methylphenyl target: Limited functionalization sites but offers stability for pharmaceutical or agrochemical use (similar to 4-[4-(2-ethylhexoxy)phenyl] analog in ).

Biological Activity

4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide is a compound of increasing interest due to its potential biological activities. Research indicates that it may possess various pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

The chemical structure of this compound includes a thiazinane ring and a methylphenyl group. Its molecular formula is C₁₁H₁₃N₁O₂S, with a molecular weight of approximately 225.29 g/mol. The compound can undergo various chemical reactions such as oxidation and reduction, which can modify its biological activity.

Antimicrobial Properties

Studies have shown that derivatives of thiazinane compounds exhibit significant antimicrobial activity against various pathogens. For instance, related compounds have been noted for their effectiveness against Streptococcus and Klebsiella species . While specific data on this compound is limited, its structural similarities to known antimicrobial agents suggest potential efficacy in treating infections.

Anticancer Activity

Research indicates that thiazinane derivatives may also possess anticancer properties. For example, compounds with similar structures have been reported to act as glycine-NMDA receptor antagonists and protein kinase inhibitors, which are crucial in cancer treatment strategies . Preliminary studies on this compound suggest it may inhibit cell proliferation in cancer cell lines through mechanisms that are still under investigation.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. It may modulate enzyme activities or receptor functions, influencing cellular signaling pathways related to oxidative stress and growth regulation. Understanding these interactions is critical for elucidating its therapeutic potential.

Case Studies and Research Findings

StudyFindings
Investigated the anticancer effects of thiazinane derivatives on MCF-7 breast cancer cells; indicated potential for growth inhibition.
Reported antimicrobial activity against Streptococcus and Klebsiella , suggesting similar efficacy for related thiazinanes.
Discussed the synthesis of thiazinanes with various biological activities including analgesic and antihypotensive effects; supports broader pharmacological potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sulfonamidation or cyclization reactions. For example, analogous thiazinane derivatives are synthesized via sulfonamidation using (4-substituted phenyl)methanol and thiazinane precursors under acidic conditions (e.g., oxalic acid) in solvents like hexafluoroisopropanol (HFIP)/nitromethane mixtures . Yield optimization requires careful control of stoichiometry (e.g., boronic acid catalysts), reaction time (2–6 hours), and temperature (reflux conditions). Recrystallization in ethanol or dimethylformamide (DMF) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is critical:

  • ¹H NMR identifies aromatic protons (δ 7.2–7.4 ppm for p-tolyl groups) and methylene protons (δ 3.5–4.0 ppm for thiazinane rings).
  • ¹³C NMR confirms sulfone groups (C-SO₂ signals at ~110–120 ppm).
  • IR spectroscopy detects sulfonyl stretches (asymmetric ~1350 cm⁻¹, symmetric ~1150 cm⁻¹).
    Mass spectrometry (MS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How does the substitution pattern on the thiazinane ring affect biological activity?

  • Methodological Answer : Substituents like p-tolyl or bromo groups influence lipophilicity and binding affinity. For example, 4-(4-Bromo-3,5-dimethylphenoxy) analogs show enhanced metabolic stability due to steric hindrance, while methoxy groups increase solubility but reduce membrane permeability . Comparative studies with pyridothiadiazine derivatives suggest that electron-withdrawing groups (e.g., sulfonyl) enhance target engagement in enzyme inhibition assays .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound with amines or hydrazonoyl halides?

  • Methodological Answer : The sulfone group acts as an electron-deficient center, facilitating nucleophilic attack. In reactions with amines (e.g., benzylamine), the thiazinane ring undergoes ring-opening via SN2 mechanisms, forming thiophthalazine intermediates. Hydrazonoyl halides react via [3+2] cycloaddition to form thiadiazoline derivatives, confirmed by trapping intermediates with triethylamine and monitoring via HPLC . Kinetic studies under varying pH and solvent polarities (e.g., DMF vs. ethanol) reveal rate-limiting steps .

Q. How can researchers resolve contradictions in reported biological activity data for thiazinane derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). For instance, cytotoxicity in marine sponge-derived analogs varies with incubation time (24 vs. 48 hours) . Meta-analysis of structure-activity relationships (SAR) using molecular docking (e.g., AutoDock Vina) can identify critical binding residues (e.g., hydrophobic pockets in kinase targets) . Validate contradictions via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .

Q. What strategies improve the stability of this compound under physiological conditions?

  • Methodological Answer : Stability is pH-dependent: sulfone groups hydrolyze in acidic environments (e.g., gastric fluid). Strategies include:

  • Prodrug design : Mask sulfonyl groups with ester linkages, cleaved by esterases in target tissues.
  • Formulation : Encapsulate in liposomes or cyclodextrins to shield from aqueous degradation .
    Accelerated stability testing (40°C/75% RH for 3 months) with LC-MS monitoring quantifies degradation products .

Q. How do computational methods enhance the design of thiazinane-based inhibitors?

  • Methodological Answer : Density functional theory (DFT) calculates sulfone group charge distribution to predict nucleophilic attack sites. Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor interactions over 100-ns trajectories, identifying key hydrogen bonds (e.g., between sulfonyl oxygen and Arg45 in target enzymes) . QSAR models using Hammett constants (σ) for substituents correlate electronic effects with inhibitory potency .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in thiazinane bioactivity studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation) for IC₅₀ determination. Bootstrap resampling (1000 iterations) estimates confidence intervals. For multi-target effects, apply principal component analysis (PCA) to separate efficacy (Emax) vs. toxicity (LD₅₀) clusters .

Q. How should researchers design experiments to differentiate between on-target and off-target effects?

  • Methodological Answer : Employ CRISPR knockouts of putative targets in cell lines (e.g., HEK293) and compare dose-response curves. Use selective inhibitors (e.g., siRNA) in parallel. Off-target profiling via kinome-wide screening (e.g., KinomeScan) identifies cross-reactivity .

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